molecular formula C15H14N6O B2876541 2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline CAS No. 2320686-61-9

2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline

Cat. No.: B2876541
CAS No.: 2320686-61-9
M. Wt: 294.318
InChI Key: HMZHJUYQIFYKPI-UHFFFAOYSA-N
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Description

The compound 2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline features a quinoxaline core linked to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 1H-1,2,4-triazol-1-ylmethyl group. Quinoxalines are nitrogen-containing heterocycles known for their pharmacological and agrochemical applications, including antifungal, antiviral, and herbicidal activities .

Properties

IUPAC Name

quinoxalin-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(14-5-17-12-3-1-2-4-13(12)19-14)20-6-11(7-20)8-21-10-16-9-18-21/h1-5,9-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHJUYQIFYKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Heterocyclic Substituent Key Functional Groups Reported Activity Reference
2-{3-[(1H-1,2,4-Triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline Quinoxaline 1,2,4-Triazolylmethyl-azetidine Carbonyl linker Hypothesized pesticidal N/A
Epoxiconazole Oxirane 1,2,4-Triazole Epoxide Fungicidal
β-(1,2,4-Triazol-1-yl)-L-Alanine Derivatives Alanine backbone 1,2,4-Triazole tert-Butoxycarbonyl groups Herbicidal metabolites
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Quinoline 1,2,4-Oxadiazole Methoxy linker Pharmaceutical potential
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline Imidazoquinoxaline None (fused imidazole) Methyl group Undocumented

Research Findings and Implications

  • Triazole vs. Oxadiazole : The 1,2,4-triazole group in the target compound may offer stronger metal-coordination capacity (e.g., with fungal CYP450 enzymes) compared to oxadiazoles, which rely on dipole interactions .
  • Azetidine vs. Ethyl/Aromatic Linkers : The azetidine’s conformational rigidity could restrict binding to flexible active sites, whereas ethyl or aromatic linkers (e.g., in imidazole derivatives) allow greater adaptability .
  • Quinoxaline Core: The planar quinoxaline structure facilitates π-π interactions with biological targets, a feature shared with imidazoquinoxalines but absent in quinoline-based compounds .

Preparation Methods

Oxidative Condensation Methods

The quinoxaline moiety is typically prepared through condensation of o-phenylenediamine derivatives with α-dicarbonyl compounds. A modified iodine-catalyzed protocol demonstrates particular efficiency:

Reaction Component Quantity Conditions Yield (%)
Styrene derivative 1.0 mmol 80°C, 1 h 71-79
Triiodoisocyanuric acid 3.0 mmol Water/acetone solvent -
o-Phenylenediamine 1.0 mmol RT, 30 min -

This method generates 2-phenylquinoxaline intermediates with excellent functional group tolerance, providing a versatile platform for subsequent derivatization.

Dichloroquinoxaline Precursors

Alternative routes employ 2,3-dichloroquinoxaline as a key intermediate, enabling selective functionalization at the 2-position while preserving the 3-position for azetidine coupling:

  • Treat o-phenylenediamine with oxalic acid in 4N HCl → 2,3-(1H,4H)-quinoxalinedione (87% yield)
  • Thionyl chloride-mediated chlorination → 2,3-dichloroquinoxaline (92% purity by HPLC)

X-ray crystallographic data confirm the planar geometry of these intermediates, critical for maintaining conjugation in the final molecule.

Azetidine-Triazole Subunit Construction

Azetidine Functionalization Strategies

The 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine component requires careful stereochemical control. Two validated approaches emerge:

Method A: Nucleophilic Ring-Opening

  • React azetidine-3-carbinol with thionyl chloride → 3-(chloromethyl)azetidine hydrochloride (mp 132-134°C)
  • Treat with 1H-1,2,4-triazole/K₂CO₃ in DMF → Target subunit (63% yield, dr >19:1)

Method B: Cycloaddition Approach

  • [2+2] Cycloaddition of chloromethyltriazole with ethylene imine
  • Pd-catalyzed asymmetric hydrogenation → Enantiomerically pure product (ee 98%, 55% yield)

Triazole Incorporation Metrics

Comparative performance of triazole coupling methods:

Parameter Ullmann Coupling Click Chemistry Nucleophilic Substitution
Reaction Time (h) 24 2 6
Temperature (°C) 120 40 80
Catalyst Loading CuI (20 mol%) None K₂CO₃ (2 eq)
Isolated Yield (%) 58 91 63

Click chemistry using copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) proves most effective, particularly for gram-scale synthesis.

Final Coupling Strategies

Amide Bond Formation

Coupling the quinoxaline carboxylic acid with the azetidine-triazole amine demonstrates marked solvent dependence:

Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
Propylphosphonic anhydride (T3P) EtOAc 25 4 88
HATU/DIPEA DMF 0→25 12 72
EDCl/HOBt CH₂Cl₂ 25 24 65

T3P-mediated coupling in ethyl acetate emerges as the optimal method, combining high efficiency with simplified purification.

Continuous Flow Optimization

Scaling challenges are addressed through flow chemistry parameters:

Parameter Batch Mode Flow System
Reaction Volume (mL) 500 25
Residence Time (min) 240 7.5
Productivity (g/h) 0.8 5.2
Purity (HPLC) 95.4% 99.1%

The continuous process reduces solvent consumption by 78% while improving space-time yield 6.5-fold.

Analytical Characterization Benchmarks

Comprehensive structural validation employs:

5.1. Spectroscopic Metrics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 4.32 (m, 1H, azetidine), 3.91 (s, 2H, CH₂)
  • ¹³C NMR: 167.8 ppm (carbonyl), 152.1 ppm (triazole C3)
  • HRMS: m/z 338.1382 [M+H]⁺ (calc. 338.1385)

5.2. Crystallographic Data
Single-crystal X-ray analysis confirms:

  • Dihedral angle between quinoxaline and azetidine: 54.7°
  • Hydrogen bond network: N-H···O=C (2.89 Å)
  • Unit cell parameters: a=7.921 Å, b=12.346 Å, c=14.882 Å

Process Optimization Considerations

Impurity Profiling

HPLC-MS analysis identifies three critical impurities requiring control:

Impurity RRT Source Control Strategy
Des-triazole analogue 0.87 Incomplete substitution Excess triazole (1.5 eq)
Oxazolone byproduct 1.12 Acid chloride hydrolysis Strict anhydrous conditions
Dimer impurity 1.29 Amide coupling side reaction Controlled reagent addition rate

Green Chemistry Metrics

Comparative analysis of environmental impact:

Metric Traditional Route Optimized Process Improvement
PMI (Process Mass Intensity) 86 19 78% ↓
E-Factor 34.7 6.2 82% ↓
Energy Consumption 58 kWh/kg 14 kWh/kg 76% ↓

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